5-methyl-7-phenyl-1,3-benzoxazol-2-amine

JAK2 inhibition Anticancer activity Benzoxazole SAR

Procure 5-methyl-7-phenyl-1,3-benzoxazol-2-amine (CAS 2139387-77-0) as an unexplored, IP‑free scaffold for novel JAK2 or anticancer drug discovery. Unlike extensively patented N‑aryl analogs, this compound bears a free 2‑amino group, enabling unparalleled late‑stage diversification for proprietary library synthesis. Its value lies exclusively in allowing your team to initiate a de novo SAR campaign on a pharmacophore class known for potent kinase inhibition—free from prior biological preconceptions. Purity ≥95%; available from mg to gram scale via quote.

Molecular Formula C14H12N2O
Molecular Weight 224.3
CAS No. 2139387-77-0
Cat. No. B6172409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-7-phenyl-1,3-benzoxazol-2-amine
CAS2139387-77-0
Molecular FormulaC14H12N2O
Molecular Weight224.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine (CAS 2139387-77-0) Procurement Guide: Baseline and Compound Class Overview


5-Methyl-7-phenyl-1,3-benzoxazol-2-amine (CAS 2139387-77-0) is a heterocyclic small molecule belonging to the 2-amino-aryl-7-aryl-benzoxazole class. This class is recognized in peer-reviewed literature as a source of potent and selective JAK2 inhibitors [1] and anticancer agents [2]. However, a comprehensive search of primary literature and authoritative databases reveals no published, quantitative biological activity or physicochemical differentiation data specifically for this CAS number against a named comparator.

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine: Why In-Class Analogs are Not Interchangeable


The 2-amino-aryl-7-aryl-benzoxazole pharmacophore is highly sensitive to substitution patterns. Published structure-activity relationship (SAR) studies demonstrate that potency against JAK2 and cytotoxicity in A549 cells varies dramatically with minor structural changes [1][2]. For example, the specific substitution pattern of a 7-phenyl group and a 5-methyl group on the benzoxazole core is a key motif, but the presence or absence of an N-aryl substitution on the 2-amino group fundamentally distinguishes different series with disparate biological profiles. Therefore, substituting 5-methyl-7-phenyl-1,3-benzoxazol-2-amine with a structurally related analog like 5-methyl-N-phenylbenzo[d]oxazol-2-amine cannot be scientifically justified without direct comparative data.

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine: Quantified Differentiation Evidence


Absence of Verifiable, Comparator-Based Quantitative Differentiation Data

An exhaustive search of primary research articles, patents (including US6593354B2 and EP2970156), and authoritative databases (ChEMBL, BindingDB, PubMed) identified no instance where the biological activity (e.g., IC50, Ki, EC50) or a key physicochemical property of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine was directly compared to a specific analog in the same assay. Class-level SAR from related 2-amino-aryl-7-aryl-benzoxazoles indicates that potency is highly dependent on the specific substitution pattern, including the nature of the N-aryl group [1]. The specific compound lacks an N-aryl substituent, placing it in a distinct structural sub-class with unknown activity. This evidence gap is a critical differentiator for procurement decisions.

JAK2 inhibition Anticancer activity Benzoxazole SAR

Evidence-Based Application Scenarios for 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine


Novelty-Seeking Medicinal Chemistry and Lead Generation

The value of this compound lies in its unexplored chemical space within an active pharmacophore class. For groups performing novel JAK2 or anticancer drug discovery, this compound represents a distinct starting point for a new SAR campaign, unencumbered by existing intellectual property or biological preconceptions derived from N-aryl analogs. Its procurement is a strategic investment in novelty rather than a selection based on known potency, as evidenced by the complete lack of published data for this scaffold [1][2].

Chemical Biology Probe Development

The presence of a free 2-amino group makes this compound a versatile intermediate for late-stage functionalization. It is suitable as a core scaffold for generating diverse, proprietary compound libraries using parallel synthesis, where the 7-phenyl and 5-methyl groups provide a fixed, privileged orientation. This application is supported by the known activity of its structural class [1][2], but the specific utility of this compound as a probe is contingent on de novo functionalization and screening.

Negative Control or Inactive Analog Synthesis

Based on SAR from the literature, the absence of a key N-aryl substituent may render the compound significantly less active or inactive against established targets like JAK2 [1]. This makes it a valuable candidate for synthesis and testing as a matched molecular pair with an active, N-aryl-substituted analog. A confirmed lack of activity would establish a high-value negative control, essential for target engagement studies and phenotypic assay validation.

Quote Request

Request a Quote for 5-methyl-7-phenyl-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.